molecular formula C13H18ClNO B1636399 2-(5-Chloro-2-methoxyphenyl)azepane CAS No. 383129-64-4

2-(5-Chloro-2-methoxyphenyl)azepane

Cat. No.: B1636399
CAS No.: 383129-64-4
M. Wt: 239.74 g/mol
InChI Key: ORNGGIPWYFRDGN-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to the azepane ring. Azepanes are known for their diverse applications in synthetic chemistry and pharmaceutical research due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)azepane can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed decarboxylation reactions. For example, a practical methodology involves the use of palladium trifluoroacetate and boron trifluoride diethyl etherate as catalysts in dichloromethane solvent. This reaction proceeds under mild conditions and produces the desired azepane derivative with good yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azepane derivatives, and substituted phenyl azepanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards biological targets. The azepane ring provides structural rigidity, which can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methoxyphenyl)hexahydro-1H-azepine
  • 2-(2-Azepanyl)-4-chlorophenyl methyl ether

Uniqueness

2-(5-Chloro-2-methoxyphenyl)azepane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications compared to other azepane derivatives.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-16-13-7-6-10(14)9-11(13)12-5-3-2-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNGGIPWYFRDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238329
Record name 2-(5-Chloro-2-methoxyphenyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-64-4
Record name 2-(5-Chloro-2-methoxyphenyl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383129-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-2-methoxyphenyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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